2-Bromo-6-(4-fluorophenyl)pyrazine
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Overview
Description
2-Bromo-6-(4-fluorophenyl)pyrazine is an organic compound with the molecular formula C10H6BrFN2. It is a derivative of pyrazine, substituted with a bromine atom at the 2-position and a fluorophenyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-6-(4-fluorophenyl)pyrazine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(4-fluorophenyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while substitution reactions with amines can produce aminopyrazines .
Scientific Research Applications
2-Bromo-6-(4-fluorophenyl)pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of functional materials.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(4-fluorophenyl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved can vary based on the specific derivative or analog being studied .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(3-fluorophenyl)pyrazine: Similar structure but with the fluorine atom at the 3-position.
2-Bromo-6-(4-chlorophenyl)pyrazine: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
2-Bromo-6-(4-fluorophenyl)pyrazine is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions in chemical and biological systems. The specific positioning of these substituents can affect the compound’s electronic properties and its suitability for various applications .
Properties
Molecular Formula |
C10H6BrFN2 |
---|---|
Molecular Weight |
253.07 g/mol |
IUPAC Name |
2-bromo-6-(4-fluorophenyl)pyrazine |
InChI |
InChI=1S/C10H6BrFN2/c11-10-6-13-5-9(14-10)7-1-3-8(12)4-2-7/h1-6H |
InChI Key |
NDONGFVZUODNEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=N2)Br)F |
Origin of Product |
United States |
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